molecular formula C15H21N3O2 B11721757 2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester CAS No. 1395493-08-9

2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester

Cat. No.: B11721757
CAS No.: 1395493-08-9
M. Wt: 275.35 g/mol
InChI Key: IUROWMSUCCJGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a bicyclic heteroaromatic compound featuring a pyrido[4,3-d]pyrimidine core substituted with a cyclopropyl group at position 2 and a tert-butyl ester at position 4. This structure is designed to balance steric and electronic properties, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development. The tert-butyl ester acts as a protective group for carboxylic acid functionalities, enabling selective deprotection during synthetic routes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-7-6-12-11(9-18)8-16-13(17-12)10-4-5-10/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUROWMSUCCJGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115419
Record name Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-cyclopropyl-7,8-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-08-9
Record name Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-cyclopropyl-7,8-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-cyclopropyl-7,8-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, cyclization of pyrimidine precursors in dimethylformamide (DMF) with acetic acid (HOAc) under microwave irradiation (150°C, 30 min) achieves >80% yield in analogous compounds. This method minimizes side reactions compared to conventional heating.

Oxidation and Functionalization

Manganese dioxide (MnO₂) is employed to oxidize intermediate alcohols to aldehydes, a critical step for subsequent cyclopropane incorporation. For instance, treatment of (4-cyclohexylamino-2-methylsulfanyl-pyridine-5-yl)-methanol with MnO₂ in chloroform yields the corresponding aldehyde, which participates in further coupling reactions.

Esterification with Tert-Butyl Groups

The carboxylic acid group at position 6 is protected as a tert-butyl ester to prevent undesired side reactions during subsequent steps.

Direct Esterification

Reaction of the free acid with tert-butyl alcohol under acidic conditions (e.g., concentrated H₂SO₄) is a standard method. However, this approach risks racemization and low yields (<50%).

Carbodiimide-Mediated Coupling

A more efficient protocol uses 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by treatment with tert-butanol. This method, adapted from kinase inhibitor syntheses, achieves yields >85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
Solvent for cyclizationDMF/HOAc (3:1)25%
Reaction temperature150°C (microwave)40%
Catalyst for couplingPd(PPh₃)₄30%

Stereochemical Control

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
Microwave cyclizationRapid, high efficiencySpecialized equipment required80–85%
Nucleophilic substitutionSimple reagentsModerate yields60–70%
Carbodiimide esterificationHigh selectivityCostly reagents85–90%

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:

tert-butyl ester+H+/OHcarboxylic acid+tert-butanol\text{tert-butyl ester} + \text{H}^+/\text{OH}^- \rightarrow \text{carboxylic acid} + \text{tert-butanol}

This reaction is critical for activating the compound’s biological activity, as the carboxylic acid may interact with targets like enzymes or receptors .

Substitution at the Pyrimidine Core

The cyclopropyl group at position 2 may participate in substitution reactions. For example:

  • Nucleophilic aromatic substitution : The pyrimidine ring’s electron-deficient nature allows displacement of the cyclopropyl group by nucleophiles (e.g., amines, alcohols) under basic conditions.

  • Electrophilic substitution : Potential sites for electrophilic attack include the fused pyridine ring, depending on directing groups .

Ring-Opening or Modification

The dihydro-pyrido[4,3-d]pyrimidine ring system may undergo:

  • Reduction : Reduction of the heterocyclic ring to fully saturate the structure (e.g., using LiAlH4 or catalytic hydrogenation).

  • Oxidation : Conversion of the dihydro structure to a fully aromatic system under oxidizing conditions.

Analytical Characterization

The compound’s structure and reactivity are often analyzed using:

Technique Purpose
X-ray crystallography Determine 3D conformation and hydrogen bonding patterns
NMR spectroscopy Identify proton environments and substituent positions
IR spectroscopy Confirm ester (C=O) and carboxylic acid (O-H stretch) functional groups

Comparison with Related Derivatives

Compound Key Feature Reactivity Application
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate ( )Chlorine substituentHigher electrophilicity for nucleophilic substitutionAntimicrobial research
Pyrido[2,3-d]pyrimidine derivatives ( )CDK4/6 inhibitionKinase-targeted reactions (e.g., ATP-binding site interactions)Oncology drug development

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, including:

  • Anticancer Activity
    • Mechanism: Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. This involves the modulation of cellular signaling pathways associated with cell survival and proliferation.
    • Case Study: A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of cancer by promoting apoptotic pathways.
  • Anti-inflammatory Properties
    • Mechanism: Compounds similar to 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
    • Case Study: In a rat model of arthritis, administration of a derivative resulted in reduced paw edema and lower levels of inflammatory cytokines.
  • Neurological Disorders
    • Mechanism: The compound serves as an intermediate in the synthesis of drugs targeting conditions such as Alzheimer's disease. Its structural analogs have shown promise in modulating neuroinflammatory responses and improving cognitive functions.
    • Case Study: A derivative was found to improve cognitive function in animal models by reducing amyloid-beta plaque formation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrido-pyrimidine scaffold and tert-butyl ester moiety but differ in substituents, ring substitution patterns, and applications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives

Compound Name Substituent (Position 2) Core Structure Molar Mass (g/mol) Key Applications/Properties
Target Compound (Cyclopropyl) Cyclopropyl Pyrido[4,3-d]pyrimidine Inferred ~292.3 Kinase inhibitor intermediate
2-Methanesulfonyl analog () Methylsulfonyl Pyrido[4,3-d]pyrimidine 343.39 Electrophilic intermediate
2-Chloro analog () Chloro Pyrido[3,2-d]pyrimidine 269.73 Halogenated building block
2-Phenyl analog () Phenyl Pyrido[4,3-d]pyrimidine 337.38 Aromatic interaction studies
Indan-2-ylamino derivatives () Indan-2-ylamino Pyrido[4,3-d]pyrimidine ~450–500 Kinase-targeting prodrugs

Substituent Effects on Reactivity and Stability

  • Cyclopropyl vs. In contrast, the methylsulfonyl group in the analog () increases electrophilicity, making it reactive toward nucleophiles in coupling reactions .
  • Cyclopropyl vs. Chloro ():
    The chloro-substituted derivative (pyrido[3,2-d]pyrimidine core) exhibits lower molar mass (269.73 g/mol) and higher polarity due to the electronegative chlorine. This compound is stored at -20°C to prevent decomposition, whereas the cyclopropyl analog likely has improved stability at ambient temperatures due to reduced electron-withdrawing effects .

  • Cyclopropyl vs. Phenyl (): The phenyl-substituted analog (337.38 g/mol) engages in π-π stacking interactions, advantageous for targeting aromatic residues in enzymes. However, the cyclopropyl group’s smaller size may reduce off-target interactions .

Biological Activity

2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido-pyrimidine core with a cyclopropyl group and a tert-butyl ester functional group. Its molecular formula is C12_{12}H14_{14}N2_{2}O2_{2}, and its molecular weight is approximately 218.25 g/mol.

Anticancer Properties

Research indicates that compounds similar to 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. These compounds have been shown to inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells. For instance, a related study demonstrated that the inhibition of these kinases resulted in significant apoptosis in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Inhibition of the JAK/STAT signaling pathway has been associated with reduced inflammation. Compounds with similar scaffolds have been reported to inhibit STAT3 activation, which plays a pivotal role in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrido[4,3-d]pyrimidines demonstrate antimicrobial properties against various pathogens. The presence of the heterocyclic ring enhances the biological activity against fungal and bacterial strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : By targeting CDKs and JAK kinases, the compound disrupts cell cycle progression and inflammatory signaling pathways.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells through intrinsic pathways.
  • Antimicrobial Action : The structural features allow interaction with microbial enzymes or cellular components, leading to growth inhibition.

Case Studies

StudyFindings
Study A Demonstrated IC50_{50} values for CDK inhibition ranging from 0.1 to 1 µM across various cancer cell lines.
Study B Reported significant reduction in tumor growth in xenograft models treated with related pyrido[4,3-d]pyrimidines.
Study C Showed antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL for similar compounds.

Q & A

Q. Example Protocol :

StepReaction TypeConditionsYield (%)Reference
1CyclopropanationCuI catalyst, cyclopropane boronic acid65–78%
2Boc protectionDi-tert-butyl dicarbonate, DMAP, DCM>90%

Advanced: How do steric and electronic effects of the cyclopropyl group influence regioselectivity in pyrido[4,3-d]pyrimidine functionalization?

Answer:
The cyclopropyl group introduces steric hindrance near the pyrimidine ring, directing electrophilic attacks to the less hindered C5 or C7 positions. Electronically, its strained sp³ hybridized orbitals increase electron density at adjacent carbons, favoring nucleophilic substitutions. Computational studies (e.g., DFT) are recommended to map charge distribution and predict reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm cyclopropane integration and Boc-group stability.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z 257.26 in related tert-butyl pyrimidine esters) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrido-pyrimidine framework .

Advanced: How can contradictory stability data in safety reports (e.g., SDS) be reconciled?

Answer:
Discrepancies arise from differing sample purity or storage conditions. For example:

  • : Reports first-aid measures for a structurally similar compound, suggesting potential irritancy .
  • : Classifies the compound as non-hazardous under standard lab conditions .
    Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products via LC-MS.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store under inert atmosphere (N2_2) at 2–8°C to prevent Boc-group hydrolysis .
  • In case of exposure, follow SDS guidelines: rinse skin with water and consult a physician .

Advanced: How do structural modifications (e.g., halogenation) at the pyrimidine ring affect biological activity?

Answer:
Halogenation (e.g., bromine at C6) enhances binding to kinase ATP pockets by increasing hydrophobic interactions. For example:

  • Bromo-substituted analogs (e.g., CAS 733039-20-8) show IC50_{50} values <100 nM against CDK2 .
  • Fluorine substitution improves metabolic stability but may reduce solubility .

Q. SAR Table :

SubstituentPositionActivity (IC50_{50})Solubility (µg/mL)
BrC685 nM12
ClC2120 nM18

Advanced: What mechanistic insights explain low yields in reductive amination steps during analog synthesis?

Answer:
Low yields often stem from:

  • Competitive side reactions : Over-reduction of imine intermediates to amines.
  • Catalyst poisoning : Residual moisture or oxygen deactivates palladium catalysts.
    Optimization : Use degassed solvents, molecular sieves, and Pd(OAc)2_2/Xantphos systems to improve turnover .

Basic: How is the tert-butyl ester group removed during final deprotection?

Answer:
Deprotection involves:

  • Acidic conditions : TFA/DCM (1:1) at 0°C for 2 hours, yielding the carboxylic acid.
  • Alternative : HCl in dioxane (4 M, 25°C, 1 hour) .

Advanced: What strategies mitigate racemization in chiral pyrido-pyrimidine derivatives?

Answer:

  • Low-temperature reactions : Perform substitutions below -20°C.
  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to enforce stereocontrol during cyclopropanation .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

  • In silico tools : Use Schrödinger’s ADMET Predictor or MetaSite to identify CYP450 oxidation sites (e.g., tert-butyl group hydrolysis).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.